molecular formula C9H9N3O4 B14942979 4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole

4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole

Cat. No.: B14942979
M. Wt: 223.19 g/mol
InChI Key: GQTCAJYBOCROQJ-UHFFFAOYSA-N
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Description

4,8-Dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole is a complex organic compound characterized by its unique structure, which includes a benzotriazole core fused with a dioxolo ring and substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a precursor compound, followed by treatment with copper(II) nitrate to introduce nitro groups. Subsequent reduction with hydrogen and palladium catalyst yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Typically involves bromine or N-bromosuccinimide (NBS).

    Oxidation: Copper(II) nitrate is commonly used.

    Reduction: Hydrogen gas with palladium catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as monobromo, dibromo, and nitro derivatives .

Scientific Research Applications

4,8-Dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to various biological outcomes. For example, its anticancer activity may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole is unique due to its specific substitution pattern and the presence of both methoxy and dioxolo groups. This combination imparts distinct photophysical properties, making it valuable for applications in fluorescent dyes and materials science .

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

4,8-dimethoxy-2H-[1,3]dioxolo[4,5-f]benzotriazole

InChI

InChI=1S/C9H9N3O4/c1-13-6-4-5(11-12-10-4)7(14-2)9-8(6)15-3-16-9/h3H2,1-2H3,(H,10,11,12)

InChI Key

GQTCAJYBOCROQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=NNN=C13)OC)OCO2

Origin of Product

United States

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